3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile 3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549043-46-9
VCID: VC11816408
InChI: InChI=1S/C15H18N8/c1-21(2)15-19-4-3-13(20-15)22-7-9-23(10-8-22)14-12(11-16)17-5-6-18-14/h3-6H,7-10H2,1-2H3
SMILES: CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N
Molecular Formula: C15H18N8
Molecular Weight: 310.36 g/mol

3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

CAS No.: 2549043-46-9

Cat. No.: VC11816408

Molecular Formula: C15H18N8

Molecular Weight: 310.36 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile - 2549043-46-9

Specification

CAS No. 2549043-46-9
Molecular Formula C15H18N8
Molecular Weight 310.36 g/mol
IUPAC Name 3-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile
Standard InChI InChI=1S/C15H18N8/c1-21(2)15-19-4-3-13(20-15)22-7-9-23(10-8-22)14-12(11-16)17-5-6-18-14/h3-6H,7-10H2,1-2H3
Standard InChI Key LHHLMQXJYYDJRB-UHFFFAOYSA-N
SMILES CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N
Canonical SMILES CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N

Introduction

The compound 3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a heterocyclic organic molecule of interest due to its structural complexity and potential applications in medicinal chemistry. Its molecular framework consists of three key components:

  • A pyrazine ring functionalized with a nitrile group.

  • A piperazine moiety, substituted with a pyrimidine group.

  • A dimethylamino group attached to the pyrimidine ring.

This compound's unique structure suggests potential biological activity, particularly in drug discovery targeting receptor modulation or enzyme inhibition.

Synthesis Pathway

The synthesis of this compound involves several steps, integrating heterocyclic chemistry and functional group transformations. Below is an outline of a plausible synthetic route:

  • Preparation of the Pyrazine Core:
    The pyrazine ring is functionalized with a nitrile group through condensation reactions involving appropriate amines and carbonitrile precursors.

  • Functionalization with Piperazine:
    The piperazine ring is introduced via nucleophilic substitution or alkylation reactions, ensuring stability and proper orientation for further modification.

  • Attachment of Pyrimidine Substituent:
    The pyrimidine group is coupled to the piperazine scaffold through amide or ether linkages, often facilitated by coupling agents like EDC·HCl or DMAP.

  • Introduction of Dimethylamino Group:
    The dimethylamino functionality is introduced via reductive amination or direct alkylation using dimethylamine derivatives.

Analytical Characterization

To confirm the identity and purity of the compound, various analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyTo determine proton and carbon environments within the molecule (e.g., chemical shifts for pyrazine and piperazine protons).
Mass SpectrometryTo verify the molecular weight and fragmentation pattern consistent with its structure.
IR SpectroscopyTo identify functional groups such as nitrile (-CN) through characteristic absorption peaks (~2200 cm⁻¹).

Research Findings

While direct studies on this compound are scarce, related compounds have been extensively studied for their pharmacological properties:

  • Substituted piperazines have shown significant activity as central nervous system (CNS) agents, including antipsychotics and antidepressants .

  • Pyrimidine derivatives are widely recognized for their antiviral and anticancer activities due to their ability to disrupt nucleotide synthesis pathways .

  • Pyrazines functionalized with nitriles have been explored for their antimicrobial properties .

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